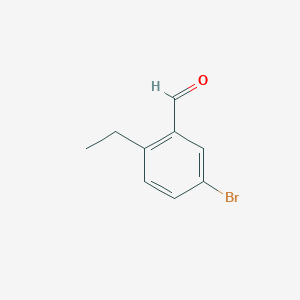
5-Bromo-2-ethylbenzaldehyde
Descripción general
Descripción
“5-Bromo-2-ethylbenzaldehyde” is a chemical compound with the molecular formula C9H9BrO. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-ethylbenzaldehyde” can be analyzed using various techniques. The compound has a specific arrangement of atoms and bonds, which can be visualized using 3D molecular modeling . Vibrational spectral studies can provide further insights into the molecular structure .Aplicaciones Científicas De Investigación
Environmental Chemistry
5-Bromo-2-ethylbenzaldehyde derivatives play a significant role in environmental chemistry, particularly in the detection and extraction of metal ions. A study by (Fathi & Yaftian, 2009) demonstrates the use of a Schiff base ionophore derived from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples. This method enhances the efficiency of metal ion detection in environmental samples.
Organic Synthesis and Medicinal Chemistry
The compound is utilized in organic synthesis, contributing to the development of new materials and medicinal compounds. A review highlighted by (Ghosh & Ray, 2017) emphasizes the advancements in the use of bromobenzaldehydes, including 5-Bromo-2-ethylbenzaldehyde, in palladium-catalyzed cross-coupling conditions, which is crucial for constructing compounds with biological and medicinal applications.
Photophysical Properties and Material Science
In material science, derivatives of 5-Bromo-2-ethylbenzaldehyde are investigated for their photophysical properties. (Aguiar et al., 2022) explore the effect of bromine substitution on the linear and nonlinear optical properties of certain benzaldehydes, highlighting their potential as nonlinear optical materials.
Analytical Chemistry
Analytical applications are also a focus, where derivatives of this compound are used for spectroscopic studies. (Balachandran, Santhi, & Karpagam, 2013) conducted spectroscopic studies on 5-bromo-2-methoxybenzaldehyde, providing insights into its molecular structure and stability, which is vital for various analytical applications.
Metal Complexation and Coordination Chemistry
The ability of 5-Bromo-2-ethylbenzaldehyde derivatives to form metal complexes is significant in coordination chemistry. Research by (Takjoo et al., 2014) on nickel(II) complexes derived from a derivative of this compound reveals its potential in the synthesis of new metal coordination compounds.
Synthesis of Novel Compounds
This compound is also instrumental in the synthesis of novel organic compounds. The work by (Thomson, Parrish, Pradhan, & Lakshman, 2015) on the palladium-catalyzed synthesis of polycyclic aromatic hydrocarbons from bromobenzaldehydes, including 5-Bromo-2-ethylbenzaldehyde, showcases its utility in creating complex organic structures.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJVMRBOMDAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylbenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



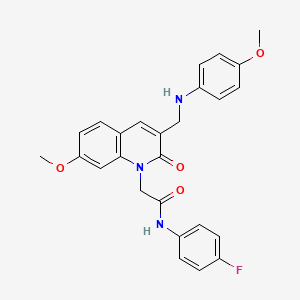
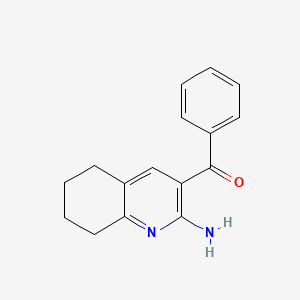
![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
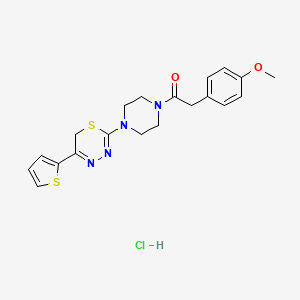
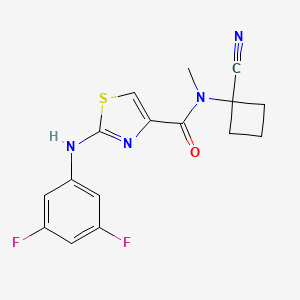
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)